

1-Ethoxybut-2-yne: A Technical Overview of a Niche Alkynyl Ether

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Compound of Interest

Compound Name: **1-Ethoxybut-2-yne**

Cat. No.: **B2497978**

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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive summary of the currently available scientific and technical information on **1-ethoxybut-2-yne**. Despite extensive literature searches, it is important to note that this compound is not widely documented in peer-reviewed journals or patent literature, suggesting it is a compound of specialized interest rather than broad application.

Introduction

1-Ethoxybut-2-yne, with the chemical formula $C_6H_{10}O$, is a member of the alkynyl ether class of organic compounds.^[1] Its structure features a terminal ethyl group linked via an ether oxygen to a butynyl chain, with the triple bond located at the 2-position. While the core structure is simple, detailed information regarding its discovery, specific applications, and biological activity is notably scarce in the public domain. This guide aims to consolidate the existing data and highlight the significant gaps in the current knowledge base.

Physicochemical Properties

Quantitative experimental data for **1-ethoxybut-2-yne** is limited. The majority of available information is based on computational models.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O	PubChem[1][2]
Molecular Weight	98.14 g/mol	PubChem[1][2]
IUPAC Name	1-ethoxybut-2-yne	PubChem[1][2]
CAS Number	2769-75-7	American Elements[1]
Appearance	Liquid (presumed)	American Elements[1]
SMILES	CCOCC#CC	PubChem[1][2]
InChIKey	BNJNNJOSXKNGCQ- UHFFFAOYSA-N	PubChem[1][2]

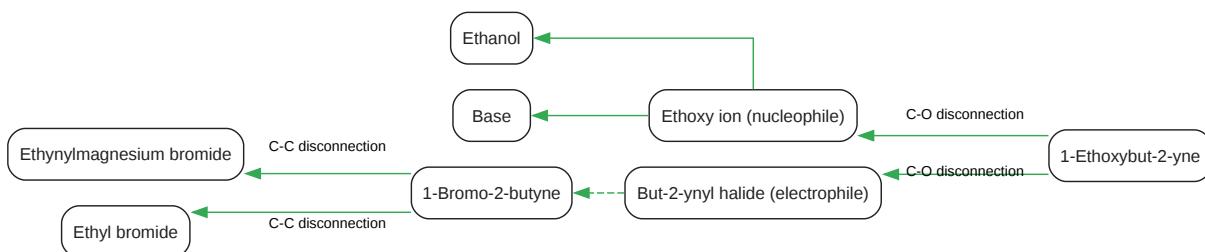
Synthesis and Discovery

Discovery

There is no readily available information in scientific literature detailing the first synthesis or discovery of **1-ethoxybut-2-yne**. The compound is listed in chemical supplier catalogs, indicating its synthesis is known, but the original discovery is not prominently documented.

Retrosynthetic Analysis

A plausible synthetic route for **1-ethoxybut-2-yne** can be devised through retrosynthetic analysis. The ether linkage suggests a nucleophilic substitution reaction.



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Caption: Retrosynthetic analysis of **1-Ethoxybut-2-yne**.

This approach suggests that **1-ethoxybut-2-yne** can be synthesized via an SN2 reaction between an ethoxide nucleophile and a but-2-ynyl halide.^[3] Potential starting materials could include 1-bromo-2-butyne and sodium ethoxide.^[3] Another proposed precursor is ethynylmagnesium bromide.^[3]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **1-ethoxybut-2-yne** could not be located. However, a general procedure for the synthesis of a related compound, 1-ethoxy-1-butyne, is available and may be adaptable. This procedure involves the dehydrohalogenation of 1,2-dibromo-1-ethoxy butane.^[4]

It is crucial to emphasize that without a specific protocol, the synthesis of **1-ethoxybut-2-yne** would require significant methods development and optimization.

Spectral and Characterization Data

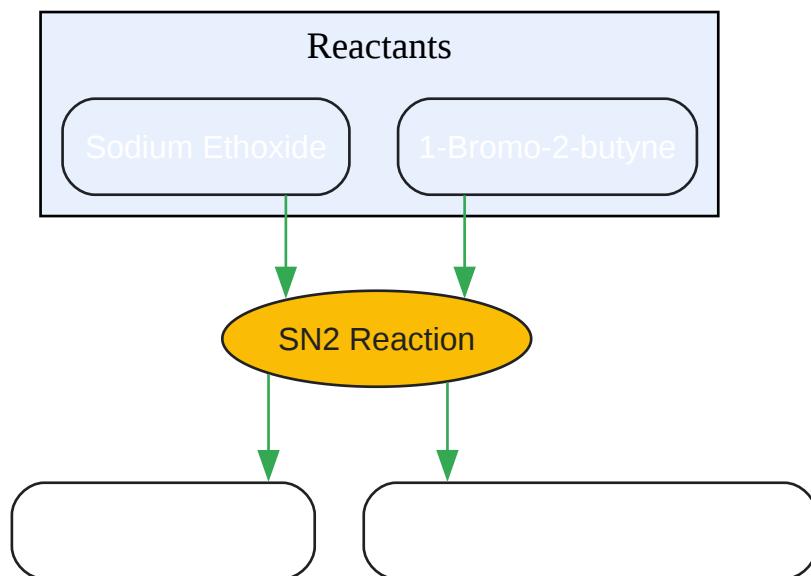
Experimentally obtained spectral data for **1-ethoxybut-2-yne** is not available in the searched literature. PubChem lists the availability of IR and Raman spectra, but the actual data with peak assignments is not provided.^[2]

Biological Activity and Drug Development Potential

There is a complete absence of information in the scientific literature regarding any biological activity of **1-ethoxybut-2-yne**. No studies have been published that investigate its potential as a therapeutic agent, its mechanism of action, or its interaction with any biological signaling pathways. Consequently, its relevance to drug development is currently unknown.

Logical Relationships in Synthesis

The synthesis of **1-ethoxybut-2-yne** can be visualized as a logical workflow.



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Caption: Proposed SN2 synthesis workflow for **1-Ethoxybut-2-yne**.

Conclusion

1-Ethoxybut-2-yne remains a poorly characterized compound in the scientific literature. While its basic chemical properties can be inferred and a plausible synthetic route can be proposed, there is a significant lack of detailed experimental data and a complete absence of information regarding its biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any future work on **1-ethoxybut-2-yne** would require foundational research to establish its synthesis, purification, and characterization, followed by systematic screening to determine any potential biological effects.

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References

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